L-Alanine benzyl ester hydrochloride
Overview
Description
L-Alanine benzyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is a white to off-white powder that is soluble in methanol, water, and DMSO . This compound is often used in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine benzyl ester hydrochloride can be synthesized through the esterification of L-alanine with benzyl alcohol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically involves the following steps:
Esterification: L-Alanine reacts with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrochloride Formation: The resulting ester is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Alanine benzyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form L-alanine and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Produces L-alanine and benzyl alcohol.
Substitution: Produces various substituted alanine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Alanine benzyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an additive in formulations.
Mechanism of Action
The mechanism of action of L-Alanine benzyl ester hydrochloride involves its hydrolysis to release L-alanine and benzyl alcohol. L-Alanine can then participate in various biochemical pathways, including protein synthesis and metabolic processes . The benzyl ester group can also act as a protecting group in organic synthesis, allowing for selective reactions to occur .
Comparison with Similar Compounds
Similar Compounds
- L-Alanine methyl ester hydrochloride
- L-Alanine ethyl ester hydrochloride
- L-Alanine tert-butyl ester hydrochloride
Uniqueness
L-Alanine benzyl ester hydrochloride is unique due to its specific ester group, which provides distinct reactivity and solubility properties compared to other alanine esters. Its benzyl group offers a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
benzyl (2S)-2-aminopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMHWGDKMJIEHH-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5557-83-5 | |
Record name | L-Alanine, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5557-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl L-alaninate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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